2-(5-Methylpiperidin-3-yl)acetic acid is an organic compound that belongs to the class of piperidine derivatives. It is characterized by its unique structure, which includes a piperidine ring and an acetic acid moiety. This compound is often utilized in various scientific research applications due to its potential biological activities and versatility in synthetic chemistry.
The chemical structure of 2-(5-Methylpiperidin-3-yl)acetic acid can be described by its molecular formula, C8H15NO2, and it is commonly recognized by its IUPAC name. The compound is classified under organoheterocyclic compounds, specifically as a piperidine derivative, which is a six-membered ring containing one nitrogen atom. Its hydrochloride salt form, 2-(5-Methylpiperidin-3-yl)acetic acid hydrochloride, is also frequently referenced in scientific literature .
The synthesis of 2-(5-Methylpiperidin-3-yl)acetic acid typically involves several key steps:
In industrial settings, the production may utilize continuous flow reactors to enhance yield and purity while minimizing waste .
The molecular structure of 2-(5-Methylpiperidin-3-yl)acetic acid features a piperidine ring with a methyl group at the 5-position and an acetic acid functional group at the 2-position. The compound's structural formula can be represented as follows:
Molecular Weight: Approximately 159.21 g/mol
InChI Key: InChI=1S/C8H15NO2/c1-6-2-7(3-8(10)11)5-9-4-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H .
2-(5-Methylpiperidin-3-yl)acetic acid can participate in several types of chemical reactions:
The mechanism of action for 2-(5-Methylpiperidin-3-yl)acetic acid involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, it can modulate their activity, leading to various biological effects. This interaction is crucial for its potential applications in pharmacology and medicinal chemistry .
Relevant physical data indicates that this compound exhibits properties typical of amine-containing carboxylic acids .
2-(5-Methylpiperidin-3-yl)acetic acid has a wide range of scientific applications:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6